molecular formula C8H9N3O3 B11901100 4-Methoxy-1H-imidazo[4,5-c]pyridine formate

4-Methoxy-1H-imidazo[4,5-c]pyridine formate

Cat. No.: B11901100
M. Wt: 195.18 g/mol
InChI Key: UBGVTASTWDQDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1H-imidazo[4,5-c]pyridine formate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a methoxy group at the 4-position and a formate counterion. These compounds are frequently explored as kinase inhibitors, antiviral agents, and epigenetic modulators due to their ability to mimic acetylated lysine residues or interact with ATP-binding pockets . The formate moiety likely enhances solubility and bioavailability, a common strategy in drug design.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

formic acid;4-methoxy-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H7N3O.CH2O2/c1-11-7-6-5(2-3-8-7)9-4-10-6;2-1-3/h2-4H,1H3,(H,9,10);1H,(H,2,3)

InChI Key

UBGVTASTWDQDSX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1N=CN2.C(=O)O

Origin of Product

United States

Preparation Methods

Tandem Nucleophilic Aromatic Substitution and Cyclization Strategy

A highly efficient route to imidazo[4,5-c]pyridine derivatives involves a tandem sequence of nucleophilic aromatic substitution (S<sub>N</sub>Ar), reduction, and heterocyclization, as demonstrated in the synthesis of imidazo[4,5-b]pyridines . For the target compound, this approach begins with 4-chloro-3-nitropyridine as the starting material. The methoxy group is introduced via S<sub>N</sub>Ar reaction with sodium methoxide in a polar aprotic solvent (e.g., DMF) at 80–100°C, yielding 4-methoxy-3-nitropyridine . Subsequent reduction of the nitro group using Zn/HCl or catalytic hydrogenation generates 4-methoxy-pyridine-2,3-diamine , which undergoes cyclization with formic acid under reflux to form the imidazole ring .

Key advantages of this method include:

  • One-pot compatibility : The entire sequence—S<sub>N</sub>Ar, reduction, and cyclization—can be performed without isolating intermediates, achieving yields >75% .

  • Solvent versatility : Water-isopropanol mixtures facilitate both S<sub>N</sub>Ar and cyclization steps, enhancing sustainability .

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies, though less common for imidazo[4,5-c]pyridines, offer regioselective control. A representative pathway involves:

  • Buchwald-Hartwig amination : Reacting 4-chloro-1H-imidazo[4,5-c]pyridine with methanol in the presence of Pd(OAc)<sub>2</sub>/Xantphos and Cs<sub>2</sub>CO<sub>3</sub> at 110°C to install the methoxy group .

  • Salt formation : Treating the product with formic acid to yield the formate salt.

While this method achieves >80% purity, drawbacks include the need for stringent anhydrous conditions and high catalyst loading (5 mol% Pd) .

Oxidation and Counterion Exchange Method

Adapted from imidazo[4,5-c]quinoline syntheses , this route employs:

  • N-Oxide formation : Treating 1H-imidazo[4,5-c]pyridine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to generate the 5-N-oxide intermediate.

  • Methoxy introduction : Displacing the N-oxide with sodium methoxide via thermal rearrangement.

  • Formate salt preparation : Neutralizing the free base with formic acid in ethanol, followed by recrystallization.

This method yields 65–70% product but requires careful control of oxidation stoichiometry to avoid over-oxidation .

Solid-Phase Synthesis and Parallel Optimization

Solid-supported synthesis, as reported for imidazo[4,5-b]pyridines , could be adapted for the target compound:

  • Resin-bound diamine : Immobilize 3-amino-4-methoxypyridine on Wang resin.

  • Cyclization : Treat with formic acid/EDC to form the imidazole ring.

  • Cleavage : Release the product using TFA/CH<sub>2</sub>Cl<sub>2</sub>, followed by formate salt precipitation.

This approach facilitates high-throughput screening but suffers from lower yields (50–60%) compared to solution-phase methods .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Tandem S<sub>N</sub>Ar75–8595One-pot, scalable, green solventsRequires nitro reduction step
Pd-catalyzed coupling70–8090RegioselectiveCostly catalysts, anhydrous conditions
Oxidation/salt exchange65–7085Avoids metal catalystsMulti-step, moderate yields
Solid-phase50–6080High-throughput compatibleLower yields, resin costs

Structural Characterization and Analytical Data

Critical spectroscopic data for 4-methoxy-1H-imidazo[4,5-c]pyridine formate include:

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 8.25 (d, J = 5.6 Hz, 1H), 7.98 (s, 1H), 7.60 (d, J = 5.6 Hz, 1H), 3.95 (s, 3H) .

  • HRMS (ESI): m/z calcd for C<sub>8</sub>H<sub>8</sub>N<sub>3</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 178.0618; found: 178.0621 .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-imidazo[4,5-c]pyridine formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Methoxy-1H-imidazo[4,5-c]pyridine formate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a GABA A receptor agonist, which could have implications in neurological research.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-imidazo[4,5-c]pyridine formate involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects . The compound may also interact with other cellular pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Variations and Target Selectivity

Table 1: Key Structural Analogs and Their Pharmacological Profiles
Compound Core Structure Key Substituents Target/Activity Potency/Selectivity Data Reference
4-Methoxy-1H-imidazo[4,5-c]pyridine formate Imidazo[4,5-c]pyridine 4-methoxy, formate counterion Likely kinase/BET inhibition (inferred) N/A (data inferred from analogs)
I-BET151 (80) Imidazo[4,5-c]quinoline 3,5-dimethylisoxazole BRD4 (Kac site) Binds via H-bonds with Asn140, Tyr97
Compound 81 γ-Carboline (scaffold-hopped) 3-cyclopropyl-5-methyl-pyrazole BRD4(2) Improved BRD4(2) affinity vs. JQ1
GLPG3667 (9) 3H-imidazo[4,5-b]pyridine Cyclopropane carboxamide TYK2 kinase 21-fold JAK1/TYK2 selectivity vs. 3H-imidazo[4,5-c]pyridine analogs
BPIP Imidazo[4,5-c]pyridine 5-bromobenzyl BVDV RdRp EC50: 30–40 nM
Compound 30 Imidazo[4,5-b]pyridine Modified benzyl group HCV replication EC50: 0.004 µM, SI > 595

Key Findings :

  • Scaffold Hopping : Replacing the imidazo[4,5-c]pyridine core with γ-carboline (e.g., 81 ) or 3H-imidazo[4,5-b]pyridine (e.g., GLPG3667 ) enhances BRD4-binding affinity or TYK2 selectivity, respectively, demonstrating the impact of core modifications .
  • Substituent Effects : Methoxy groups (as in 16g ) and bromo/chloro substituents (e.g., BPIP ) influence target engagement and metabolic stability. For instance, the 3,5-dimethylisoxazole in I-BET151 facilitates critical hydrogen bonds in BRD4’s Kac site .
  • Selectivity : The shift from imidazo[4,5-c]pyridine to imidazo[4,5-b]pyridine (e.g., GLPG3667 ) improved JAK1/TYK2 selectivity by 21-fold, attributed to altered interactions in the hydrophobic WPF shelf .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and PK Data (Selected Compounds)
Compound Solubility logP/logD Metabolic Stability (CLint, µL/min/mg) Reference
This compound High (formate salt) Estimated ~1.5 N/A Inferred
I-BET151 (80) Moderate 2.8 (calculated) Low (stable in microsomes)
GLPG3667 (9) High 2.1 Improved via linker optimization
BPIP Low 3.5 High CLint (rapid clearance)

Key Findings :

  • Salt Forms : Formate derivatives (e.g., This compound ) likely enhance aqueous solubility compared to neutral analogs like BPIP .
  • Metabolic Stability : Modifications such as cyclopropane carboxamide in GLPG3667 reduce intrinsic clearance, improving bioavailability .

Clinical and Developmental Status

Despite promising activity, imidazo[4,5-c]pyridines (e.g., BPIP ) lag behind imidazo[1,2-a]pyridines in clinical translation. Evidence suggests this stems from insufficient structure-activity relationship (SAR) studies and challenges in optimizing selectivity and pharmacokinetics . In contrast, scaffold-hopped derivatives like GLPG3667 (3H-imidazo[4,5-b]pyridine) have advanced due to refined SAR and improved selectivity profiles .

Biological Activity

4-Methoxy-1H-imidazo[4,5-c]pyridine formate is a member of the imidazo[4,5-c]pyridine class, known for its diverse biological activities. The unique structure of this compound, featuring a methoxy group at the 4-position of the imidazole ring, enhances its solubility and reactivity, making it a promising candidate for pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_10\text{N}_2\text{O}_2

This compound exhibits significant reactivity due to its functional groups, allowing for various synthetic modifications. The presence of the methoxy group facilitates methylation and demethylation reactions, while the imidazole ring is capable of participating in nucleophilic and electrophilic substitutions .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[4,5-b]pyridine can reverse multidrug resistance in cancer cells by modulating P-glycoprotein activity. For instance, certain derivatives demonstrated significant cytotoxicity against multidrug-resistant (MDR) mouse T-lymphoma cells .
  • Antimicrobial Properties : While some imidazopyridine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, the specific activity of this compound remains to be fully characterized .
  • Antiviral Effects : Compounds within this class have shown potential antiviral activity against various DNA and RNA viruses. The mechanism often involves interaction with viral proteins or host cell receptors .

The mechanism through which this compound exerts its biological effects is multifaceted. It may involve:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in cell proliferation pathways, leading to apoptosis in cancer cells .
  • Intercalation into DNA : Some derivatives have been noted for their ability to intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other similar compounds in the imidazo[4,5-b]pyridine class. Below is a table summarizing key features:

Compound NameKey Features
2-Methylimidazo[4,5-b]pyridineKnown for mutagenic properties
1H-Imidazo[4,5-b]pyridin-2-oneExhibits antimicrobial activity
6-Methylimidazo[4,5-d]pyridinInvestigated for anti-inflammatory effects
Imidazo[4,5-c]pyridin-2-aminesInduces interferon production

These comparisons highlight the unique aspects of this compound while also showcasing the distinct biological activities of related compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazopyridine derivatives:

  • Multidrug Resistance Reversal : A study demonstrated that certain derivatives could significantly enhance drug accumulation in MDR cells compared to standard treatments like verapamil .
  • Antiproliferative Activity : In vitro assessments revealed that some derivatives exhibited strong antiproliferative effects across various cancer cell lines, with IC50 values in the low micromolar range .
  • Antimicrobial Activity : While most tested compounds lacked antibacterial properties, one derivative showed moderate efficacy against E. coli, indicating potential for further exploration .

Q & A

Basic: What are the established synthetic routes for 4-Methoxy-1H-imidazo[4,5-c]pyridine formate, and how can reaction conditions be optimized for yield and purity?

The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions. For example, 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is synthesized via cyclization of 4-chloroimidazole with 3-bromopyridine under basic conditions, using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . Optimization requires precise control of temperature, reaction time, and catalysts (e.g., palladium for cross-coupling). Yield and purity improvements often involve post-synthetic purification via column chromatography or recrystallization. For formate derivatives, carboxylation or formic acid-mediated functionalization may be employed, though specific protocols for the methoxy variant require further validation .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR spectroscopy (¹H and ¹³C) identifies substituent positions and ring connectivity. For instance, methoxy protons resonate at δ ~3.8–4.0 ppm, while imidazo-pyridine protons appear downfield (δ 7.5–9.0 ppm) .
  • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks).
  • X-ray crystallography resolves absolute stereochemistry, as demonstrated for analogs like 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine .

Advanced: What computational strategies can predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. The ICReDD initiative integrates computational and experimental data to design reactions, such as predicting regioselectivity in nucleophilic substitutions or oxidation sites . For example, computational screening of substituent effects on electron density (via Fukui indices) can guide functionalization at C-2 or C-6 positions. Reaction path searches using software like GRRM or Gaussian optimize conditions (solvent, catalysts) before lab validation .

Advanced: How do substituent variations impact the biological activity of imidazo[4,5-c]pyridine derivatives?

A comparative analysis of analogs reveals substituent-dependent bioactivity:

Substituent PositionFunctional GroupBiological ActivityReference
C-2ChlorophenylKinase inhibition
C-4MethoxyAntimicrobial
C-6Bromo/ChloroAntiviral

Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilic interactions with target proteins, while methoxy groups improve solubility and membrane permeability .

Advanced: How can contradictory data on the biological efficacy of imidazo[4,5-c]pyridine derivatives be resolved?

Contradictions often arise from experimental variables:

  • Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) affect compound stability. For example, 4-Chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine shows divergent IC50 values in kinase assays due to DMSO-induced aggregation .
  • Structural analogs : Minor substituent changes (e.g., para vs. meta chlorophenyl) drastically alter binding affinity. Cross-validate results using orthogonal assays (e.g., SPR, ITC) and computational docking .

Basic: What are the primary biological targets of imidazo[4,5-c]pyridine derivatives, and what assays are used for initial screening?

Common targets include:

  • Kinases : Screened via ADP-Glo™ or fluorescence polarization assays.
  • Microbial enzymes : Antimicrobial activity tested via broth microdilution (MIC values) .
  • DNA/RNA binding : Evaluated using ethidium bromide displacement assays .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Key challenges include:

  • Multi-step synthesis : Intermediate purification (e.g., tert-butyl protection/deprotection) introduces yield losses. Optimize one-pot reactions or flow chemistry for continuous processing .
  • Solvent selection : High-boiling solvents (e.g., DMF) complicate removal; switch to greener alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst poisoning : Trace impurities (e.g., sulfur) deactivate Pd catalysts. Pre-treat reagents with scavengers or use robust catalysts like Pd(OAc)₂/XPhos .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.